molecular formula C12H11BrN2O3S B5781940 ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

Cat. No. B5781940
M. Wt: 343.20 g/mol
InChI Key: WTJYWEHEAGRGSM-UHFFFAOYSA-N
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Description

Ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate, also known as BPOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. In cancer cells, this compound has been reported to induce apoptosis and cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and downregulating the expression of anti-apoptotic proteins. In microbial cells, this compound has been reported to inhibit the activity of various enzymes involved in cell wall synthesis and DNA replication.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, depending on the concentration and exposure time. In cancer cells, this compound has been reported to induce DNA damage and oxidative stress, leading to apoptosis and cell death. In microbial cells, this compound has been reported to disrupt cell wall synthesis and membrane integrity, leading to cell death. In animal models, this compound has been reported to exhibit significant toxicity at high doses, but no adverse effects have been reported at lower doses.

Advantages and Limitations for Lab Experiments

Ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its high cost, limited availability, and potential toxicity at high doses.

Future Directions

There are several future directions for ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate research, including the development of more efficient synthesis methods, the identification of new applications in various fields, and the investigation of its mechanism of action at the molecular level. Additionally, the development of this compound-based drugs and materials with improved efficacy and safety profiles is an area of active research.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications for this promising compound.

Synthesis Methods

Ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate can be synthesized through a multistep process involving the reaction of 3-bromobenzyl chloride with thiosemicarbazide, followed by cyclization with ethyl chloroacetate and oxidation with hydrogen peroxide. This method has been reported to yield this compound with high purity and yield.

Scientific Research Applications

Ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been reported to exhibit significant anticancer, antimicrobial, and antifungal activities. In material science, this compound has been used as a building block for the synthesis of various functional materials, such as fluorescent dyes and sensors. In agriculture, this compound has been reported to exhibit significant herbicidal and insecticidal activities.

properties

IUPAC Name

ethyl 2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3S/c1-2-17-10(16)7-19-12-15-14-11(18-12)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJYWEHEAGRGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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